A Technical Guide to the (S,R)-S63845 Mechanism of Action in Apoptosis
A Technical Guide to the (S,R)-S63845 Mechanism of Action in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (BCL-2) family, whose overexpression is a key driver of tumorigenesis and a common mechanism of resistance to conventional anticancer therapies.[1][2] (S,R)-S63845 is a potent and highly selective small-molecule inhibitor of MCL-1.[3][4] This document provides a detailed overview of the mechanism by which S63845 induces apoptosis. It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby displacing pro-apoptotic effector proteins BAX and BAK.[3][5] This liberation of BAX and BAK leads to their oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), and activation of the intrinsic caspase-dependent apoptotic pathway.[3][6][7] This guide summarizes the binding affinities, cellular activities, and key experimental methodologies used to elucidate this mechanism.
Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction
The BCL-2 family of proteins governs the intrinsic apoptotic pathway, with a balance between pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic members (like BAX, BAK, BIM, PUMA, NOXA) determining cell fate.[1][8] In many cancers, MCL-1 is overexpressed, sequestering BAX and BAK to prevent apoptosis and promote cell survival.[2][9]
S63845 functions as a BH3 mimetic, structurally mimicking the BH3 domain of pro-apoptotic proteins.[5] Its core mechanism involves:
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High-Affinity Binding: S63845 binds directly and with high affinity to the hydrophobic BH3-binding groove on the MCL-1 protein.[3][10]
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Displacement of Pro-Apoptotic Effectors: This binding competitively displaces previously sequestered BAX and BAK proteins from MCL-1.[3][5]
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Activation of BAX/BAK: Once liberated, BAX and BAK undergo conformational changes, leading to their homo-oligomerization and insertion into the mitochondrial outer membrane.[1][9]
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Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, disrupting its integrity.[6]
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Apoptosome Formation and Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates (e.g., PARP) and the execution of apoptosis.[6][11]
This targeted induction of apoptosis is potent in cancer cells that are specifically dependent on MCL-1 for their survival.[5][6]
Visualization of S63845 Signaling Pathway
The following diagram illustrates the molecular cascade initiated by S63845.
Caption: S63845 inhibits MCL-1, releasing BAK/BAX to trigger mitochondrial apoptosis.
Quantitative Data
The efficacy and selectivity of S63845 have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
This table summarizes the high-affinity and selective binding of S63845 to human MCL-1 compared to other pro-survival BCL-2 family members.
| Target Protein | Binding Affinity (Kd) | Method | Reference |
| Human MCL-1 | 0.19 nM | Surface Plasmon Resonance (SPR) | [5][6][10][12] |
| Human BCL-2 | No Discernible Binding | Not Applicable | [5][6] |
| Human BCL-XL | No Discernible Binding | Not Applicable | [5][6] |
Kd (Dissociation Constant): A lower value indicates higher binding affinity.
Table 2: Cellular Activity of S63845 in Hematological Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for S63845 in various cancer cell lines, demonstrating its potent cytotoxic effects in MCL-1-dependent models.
| Cell Line | Cancer Type | MCL-1 Dependence | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | High | ~100 | [5][11] |
| MOLP-8 | Multiple Myeloma | High | < 100 | [5] |
| U-2946 | B-cell Lymphoma | High | ~100 | [11] |
| MV-4-11 | Acute Myeloid Leukemia | High | < 100 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | High | < 100 | [5] |
| HL-60 | Acute Myeloid Leukemia | High | 4-233 | [12][13] |
| ML-1 | Acute Myeloid Leukemia | High | 4-233 | [12][13] |
| RS4;11 | B-cell Leukemia | BCL-2 Dependent | > 10,000 | [7] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
The mechanism of S63845 was elucidated using a combination of biochemical, cellular, and imaging techniques.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to demonstrate that S63845 disrupts the interaction between MCL-1 and its binding partners like BAK.[3][14]
Objective: To verify that S63845 treatment leads to the dissociation of pro-apoptotic proteins from MCL-1 in a cellular context.
Methodology:
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Cell Culture and Treatment: Culture MCL-1-dependent cells (e.g., HeLa or H929) to ~80% confluency. Treat cells with a specified concentration of S63845 (e.g., 1 µM) or DMSO (vehicle control) for a defined period (e.g., 4 hours).[6]
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Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
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Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G-agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to MCL-1 overnight at 4°C with gentle rotation.
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Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
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Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the captured protein complexes from the beads by boiling in SDS-PAGE loading buffer.
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Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL-1 and pro-apoptotic proteins (e.g., BAK, BAX).[3] A decrease in the amount of BAK co-precipitated with MCL-1 in S63845-treated samples compared to the control indicates disruption of the interaction.
Flow Cytometry for Apoptosis Quantification (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by S63845.[14][15]
Objective: To measure the percentage of cells undergoing early and late apoptosis following S63845 treatment.
Methodology:
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Cell Seeding and Treatment: Seed cells (e.g., H929) in 6-well plates and allow them to adhere or stabilize. Treat with various concentrations of S63845 for a specified time (e.g., 4-24 hours).[11] Include both untreated and vehicle (DMSO) controls.
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Cell Harvesting: For adherent cells, gently trypsinize and collect them. For suspension cells, collect them directly. Centrifuge the cells and wash with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and a viability dye such as Propidium Iodide (PI).
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]
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Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (cell membrane is compromised).
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Data Interpretation: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of S63845 on apoptosis induction.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for evaluating the apoptotic activity of an MCL-1 inhibitor like S63845.
Caption: Workflow for characterizing S63845 from biochemical binding to cellular effects.
Conclusion
(S,R)-S63845 is a highly potent and specific MCL-1 inhibitor that effectively triggers the intrinsic apoptotic pathway in MCL-1-dependent cancer cells. Its mechanism, centered on the direct inhibition of MCL-1's pro-survival function, has been robustly validated through extensive biochemical and cellular studies. The data confirm its role as a BH3 mimetic that liberates BAX and BAK, leading to caspase-mediated cell death. This targeted approach underscores the therapeutic potential of MCL-1 inhibition and provides a strong rationale for its continued investigation in relevant cancer models.[4][7]
References
- 1. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 4. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]
- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
